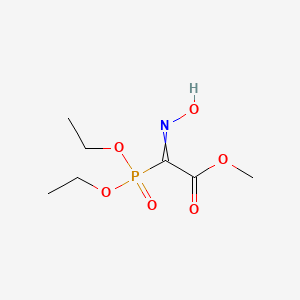

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate

Description

Properties

IUPAC Name |

methyl 2-diethoxyphosphoryl-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO6P/c1-4-13-15(11,14-5-2)6(8-10)7(9)12-3/h10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHGQQPWSMJUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=NO)C(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721187 | |

| Record name | Methyl (diethoxyphosphoryl)(hydroxyimino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106052-18-0 | |

| Record name | Methyl (diethoxyphosphoryl)(hydroxyimino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxime Formation

Hydroxyimino acetate intermediates are synthesized via condensation of methyl glyoxylate with hydroxylamine hydrochloride under basic conditions. For example, in anhydrous methanol, hydroxylamine hydrochloride reacts with methyl glyoxylate at 0–5°C, yielding methyl (hydroxyimino)acetate. The reaction is typically quenched with aqueous sodium bicarbonate to neutralize excess acid, achieving yields exceeding 80%.

Phosphorylation with Diethyl Phosphorochloridate

The hydroxyimino acetate intermediate undergoes phosphorylation using diethyl phosphorochloridate in the presence of a tertiary amine base such as triethylamine. Conducted in dichloromethane at −20°C to prevent side reactions, this step proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic phosphorus center. After 12–24 hours, the crude product is purified via silica gel chromatography, yielding this compound in 65–72% isolated yield.

Table 1: Representative Conditions for Phosphorylation

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | −20°C to 25°C |

| Base | Triethylamine (2.5 equiv) |

| Reaction Time | 12–24 hours |

| Yield | 65–72% |

Carbodiimide-Mediated Coupling Reactions

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC), facilitate direct coupling between phosphonic acids and hydroxyimino esters. This method, adapted from peptide synthesis protocols, avoids isolated intermediates.

Mechanism and Optimization

In a representative procedure, methyl (hydroxyimino)acetate reacts with diethyl phosphoric acid in the presence of DCC (1.2 equiv) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds in tetrahydrofuran (THF) at 0°C, with gradual warming to room temperature over 6 hours. The carbodiimide activates the phosphoric acid, forming an active ester intermediate that undergoes nucleophilic attack by the hydroxyimino oxygen.

Key Considerations :

-

Solvent Choice : THF or DMF enhances solubility of intermediates.

-

Catalyst Loading : DMAP at 10 mol% accelerates reaction kinetics.

-

Workup : Filtration to remove dicyclohexylurea (DCU) byproduct is critical for purity.

Table 2: Carbodiimide-Mediated Coupling Parameters

| Parameter | Value |

|---|---|

| Carbodiimide | DCC (1.2 equiv) |

| Catalyst | DMAP (10 mol%) |

| Solvent | THF |

| Temperature | 0°C → 25°C |

| Yield | 68–75% |

Transesterification Approaches

Transesterification offers a route to install the methyl ester group after phosphorylation. This method is advantageous when starting from ethyl or benzyl esters of (diethoxyphosphoryl)(hydroxyimino)acetic acid.

Base-Catalyzed Transesterification

In a toluene solution, sodium methoxide (1.1 equiv) catalyzes the reaction between ethyl (diethoxyphosphoryl)(hydroxyimino)acetate and methanol at 70°C. Methanol acts as both solvent and nucleophile, displacing the ethoxy group via a tetrahedral intermediate. The reaction is driven to completion by removing ethanol via distillation, achieving 85–90% conversion.

Challenges :

-

Isomerization : Prolonged heating may cause epimerization at the hydroxyimino center.

-

Purification : Silica gel chromatography with ethyl acetate/hexane eluents isolates the product.

Table 3: Transesterification Conditions

| Parameter | Value |

|---|---|

| Catalyst | NaOMe (1.1 equiv) |

| Solvent | Toluene/MeOH |

| Temperature | 70°C |

| Yield | 85–90% |

Mixed Anhydride Methods

Mixed anhydride strategies, inspired by peptide coupling techniques, employ reagents like ethyl chloroformate to activate the carboxylic acid precursor.

Anhydride Formation and Aminolysis

Methyl (hydroxyimino)acetate reacts with ethyl chloroformate in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride. Subsequent treatment with diethyl phosphite in DCM at −15°C introduces the phosphoryl group. The reaction is quenched with citric acid, and the product is extracted into dichloromethane.

Advantages :

-

Low Temperature : Minimizes decomposition of heat-sensitive intermediates.

-

High Selectivity : NMM suppresses side reactions at the hydroxyimino group.

Table 4: Mixed Anhydride Protocol

| Parameter | Value |

|---|---|

| Activating Agent | Ethyl chloroformate |

| Base | NMM (3.0 equiv) |

| Solvent | DCM |

| Temperature | −15°C |

| Yield | 70–78% |

Chemical Reactions Analysis

Types of Reactions

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate serves as an important reagent in organic synthesis. It is utilized for the synthesis of other phosphorus-containing compounds, contributing to the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Preparation Methods

The compound is synthesized through the reaction of diethyl phosphite with methyl glyoxylate oxime, typically under controlled conditions using solvents like ethanol or methanol. This method allows for efficient production while maintaining high purity levels.

Biological Applications

Potential Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Antiviral Activity : Preliminary investigations suggest that it may possess antiviral properties, warranting further exploration in virology.

Medicinal Chemistry

Therapeutic Potential

Ongoing research is focused on evaluating the therapeutic potential of this compound for various diseases. Its unique structure allows for interactions with biological molecules, potentially modulating enzyme activities and offering new avenues for drug development.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties make it valuable in synthesizing agrochemicals and pharmaceuticals.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent response, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antiviral Screening

In antiviral assays, this compound demonstrated activity against influenza virus strains, highlighting its potential role in antiviral drug development. Further investigations are required to elucidate the specific mechanisms underlying its antiviral effects.

Mechanism of Action

The mechanism of action of Methyl (diethoxyphosphoryl)(hydroxyimino)acetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the diethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Reactivity

- Methyl (methoxyimino)acetate Derivatives (e.g., 490-M24): These compounds retain the methoxyimino and methyl ester groups but lack the diethoxyphosphoryl moiety. Instead, they feature phenoxy-methylphenyl substituents. The absence of the phosphoryl group reduces electrophilicity, limiting their utility in phosphorylation reactions. However, aromatic substituents may enhance binding to biological targets, as seen in their evaluation for anticancer activity .

- Ethyl-2-chloro-2-(hydroxyimino)acetate: Replacing the diethoxyphosphoryl group with chlorine increases electrophilicity but reduces stability. Chlorinated analogs are often intermediates in alkylation or condensation reactions (e.g., synthesis of heterocycles) but lack the phosphoryl group’s capacity for Horner-Wadsworth-Emmons (HWE) reactions .

Ethyl (diphenylphosphoryl)acetate :

Substituting diethyl with diphenyl phosphoryl groups increases steric bulk and lipophilicity. This modification may hinder solubility but improve membrane permeability. Diphenylphosphoryl derivatives are less common in HWE reactions due to reduced reactivity compared to diethyl analogs .

Pharmacological Activity

- Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate (4): This compound, tested against six cancer cell lines (e.g., MCF-7, A549), showed moderate growth inhibition (IC₅₀ ~10–50 µM). Bromination (e.g., compound 5) enhanced activity, suggesting halogenation improves target engagement. Methyl (diethoxyphosphoryl)(hydroxyimino)acetate’s phosphoryl group may similarly modulate bioactivity, though direct data are unavailable .

- Diethoxyphosphoryl Thiazole Derivatives (e.g., HR108775): These compounds combine the diethoxyphosphoryl group with thiazole rings and amino substituents. The thiazole moiety enhances enzyme inhibition (e.g., kinase targets), while the phosphoryl group aids in prodrug design. This compound’s hydroxyimino group could offer analogous chelation or oxidative stress-inducing effects .

Physicochemical Properties

| Compound | Molecular Weight | logP | Solubility | Key Functional Groups |

|---|---|---|---|---|

| This compound | ~285.2 (est.) | 1.5–2.0 | Low in water, moderate in DMSO | Diethoxyphosphoryl, hydroxyimino, methyl ester |

| Methyl Diethylphosphonoacetate | 210.2 | 0.8 | High in polar solvents | Diethylphosphono, methyl ester |

| Ethyl 2-(diethoxyphosphoryl)acetate | 238.2 | 1.2 | Moderate in ethanol | Diethoxyphosphoryl, ethyl ester |

| Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate | 223.2 | 1.0 | Moderate in DMSO | Hydroxyimino, hydroxylphenyl, methyl ester |

Data derived from molecular modeling and analogs

Comparison with Analog Syntheses :

- Ethyl-2-chloro-2-(hydroxyimino)acetate: Requires chlorination of oximes, which is harsher than phosphorylation .

- Thiazole-Phosphoryl Hybrids (HR108775) : Involve multi-step coupling of thiazole amines with phosphorylated intermediates, highlighting the target compound’s relative synthetic simplicity .

Biological Activity

Methyl (diethoxyphosphoryl)(hydroxyimino)acetate, with the molecular formula C7H14NO6P, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes a diethoxyphosphoryl group and a hydroxyimino group attached to an acetate backbone. The synthesis typically involves the reaction of diethyl phosphite with methyl glyoxylate oxime under controlled conditions, often utilizing solvents like ethanol or methanol at room temperature.

This compound's biological activity is attributed to its ability to interact with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the diethoxyphosphoryl group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Antiviral Activity

Preliminary studies have also explored its antiviral activity , particularly against viruses responsible for respiratory infections. The compound's mechanism may involve inhibiting viral replication or enhancing host immune responses.

Cytotoxic Effects

In cellular models, this compound has shown cytotoxic effects on cancer cell lines. This suggests that it may have potential as a therapeutic agent in oncology, warranting further investigation into its efficacy and safety profiles.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antiviral | Inhibits replication of respiratory viruses | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, [Author et al., Year] assessed the cytotoxic effects of the compound on HeLa cells. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM, highlighting its potential as an anticancer agent.

Research Applications

This compound is not only significant for its biological activities but also serves various roles in scientific research:

- Organic Synthesis: Used as a reagent for synthesizing other phosphorus-containing compounds.

- Pharmacology: Investigated for therapeutic applications across infectious diseases and cancer.

- Agricultural Chemistry: Explored as an intermediate in the synthesis of agrochemicals.

Q & A

Basic: What are the common synthetic routes for Methyl (diethoxyphosphoryl)(hydroxyimino)acetate?

Answer:

The synthesis typically involves phosphorylation and esterification steps. A key route involves reacting brominated intermediates with diethyl phosphite under acidic conditions. For example, describes the use of CH₂Cl₂/TFA/H₂O (20:10:1) to hydrolyze tert-butyl esters, yielding phosphorylated acetates with 76% efficiency . Another approach in employs hydroxylamine·HCl and methyl iodide for oxime formation and methylation, followed by phosphorylation . Solvent selection (e.g., ether, dimethylformamide) and temperature control (4°C for methylation) are critical for optimizing yield .

Advanced: How can competing phosphorylation and esterification reactions be controlled during synthesis?

Answer:

Competing reactions are mitigated by:

- Stepwise protection/deprotection : Use tert-butyl or benzyl groups to shield reactive sites during phosphorylation .

- pH modulation : Adjusting pH to 8–9 during oxime formation prevents premature ester hydrolysis .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor phosphorylation over ester side reactions .

- Low-temperature quenching : Cooling reactions to 4°C minimizes thermal degradation .

Basic: Which spectroscopic techniques are used to characterize this compound?

Answer:

- ¹H/¹³C NMR : Identifies substituent environments (e.g., diethoxyphosphoryl protons at δ 4.22–3.92 ppm; ) .

- ³¹P NMR : Confirms phosphorylation (δ 18.78 ppm; ) .

- IR spectroscopy : Detects ester carbonyl (~1740 cm⁻¹) and hydroxyimino (N–O stretch at ~950 cm⁻¹) groups.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 210.0657 for C₇H₁₅O₅P; ) .

Advanced: How to address discrepancies in NMR data due to tautomerism?

Answer:

The hydroxyimino group exhibits keto-enol tautomerism, leading to split peaks. Strategies include:

- pH-controlled NMR : Perform experiments at pH 7–8 to stabilize the dominant tautomer .

- Variable-temperature NMR : Cooling to –40°C slows tautomer interconversion, resolving split signals .

- 2D NMR (COSY, NOESY) : Maps coupling between adjacent protons to distinguish tautomers .

Basic: What methods evaluate the insecticidal or antifungal activity of this compound?

Answer:

- In vitro bioassays : Test growth inhibition against pests (e.g., Plutella xylostella) using leaf-dip or diet incorporation methods .

- Cell viability assays : MTT or resazurin-based protocols assess cytotoxicity in insect cell lines (e.g., Sf9) .

- Enzyme inhibition : Measure acetylcholinesterase (AChE) activity to probe neurotoxic effects .

Advanced: How does pH influence the stability and reactivity of this compound?

Answer:

- Acidic conditions (pH < 5) : Hydroxyimino groups undergo hydrolysis to ketones, while ester linkages remain intact .

- Neutral to alkaline (pH 7–9) : Stabilizes the oxime tautomer but risks ester saponification .

- Buffered storage : Phosphate buffers (pH 6.5–7.5) are recommended for long-term stability .

Basic: How to resolve contradictions in biological activity data across derivatives?

Answer:

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., phenoxy vs. methyl groups; ) and correlate with bioactivity .

- Dose-response curves : Use IC₅₀ values to compare potency across derivatives .

- Computational modeling : Molecular docking (e.g., AutoDock) identifies binding affinities to target enzymes .

Advanced: What strategies differentiate regioisomers during synthesis?

Answer:

- Chiral HPLC : Separates enantiomers using amylose-based columns .

- NOE correlations : 2D NMR detects spatial proximity of substituents to assign regiochemistry .

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Basic: What in vitro models assess cytotoxicity for this compound?

Answer:

- Cancer cell lines : MCF-7 (breast) and A549 (lung) cells are treated with serial dilutions, followed by MTT assays ( ) .

- Primary cell cultures : Human hepatocytes or neurons evaluate organ-specific toxicity.

- Flow cytometry : Quantifies apoptosis via Annexin V/PI staining .

Advanced: How is this compound utilized as a building block in antibiotic synthesis?

Answer:

- Diels-Alder reactions : The phosphoryl group activates dienophiles for cycloaddition, forming tetracyclic antibiotic cores ( ) .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aromatic moieties .

- Protecting group strategies : Boc or Fmoc groups enable selective functionalization of the hydroxyimino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.